molecular formula C22H17N5O B2727334 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine CAS No. 852453-63-5

3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B2727334
CAS No.: 852453-63-5
M. Wt: 367.412
InChI Key: AJSDPHQAEYBEBF-VMDSVTINSA-N
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Description

3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine is a complex organic compound that features a triazine ring substituted with phenyl groups and a hydrazinyl group linked to a furan-2-yl moiety via an allylidene bridge

Properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-3-9-17(10-4-1)20-21(18-11-5-2-6-12-18)25-27-22(24-20)26-23-15-7-13-19-14-8-16-28-19/h1-16H,(H,24,26,27)/b13-7+,23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDPHQAEYBEBF-VMDSVTINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactions. One common method starts with the preparation of the hydrazone intermediate:

  • Formation of Hydrazone Intermediate: : The reaction between furan-2-carbaldehyde and hydrazine hydrate forms the hydrazone intermediate.

      Reaction Conditions: This step is usually carried out in ethanol under reflux conditions for several hours.

  • Cyclization to Triazine: : The hydrazone intermediate is then reacted with benzil (1,2-diphenylethane-1,2-dione) to form the triazine ring.

      Reaction Conditions: This cyclization reaction is typically performed in the presence of an acid catalyst such as acetic acid, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Reduction of the allylidene group can yield saturated derivatives.

      Reagents and Conditions: Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : The phenyl groups on the triazine ring can undergo electrophilic aromatic substitution reactions.

      Reagents and Conditions: Halogenation can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Saturated hydrazinyl-triazine derivatives.

    Substitution Products: Halogenated phenyl-triazine compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: Some studies suggest that the compound and its derivatives may exhibit cytotoxic activity against cancer cell lines.

Industry

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The biological activity of 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The furan and triazine moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine: Lacks the (E)-configuration, which may affect its biological activity.

    3-((E)-2-((E)-3-(thiophen-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the (E)-configuration and the furan ring in 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

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